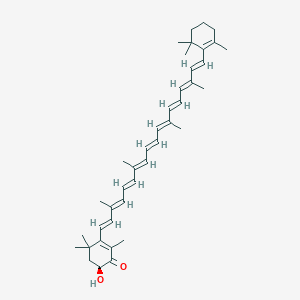

3-Hydroxyechinenone

Description

This compound has been reported in Phaffia rhodozyma and Botryococcus braunii with data available.

Structure

3D Structure

Properties

CAS No. |

4481-36-1 |

|---|---|

Molecular Formula |

C40H54O2 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O2/c1-29(18-13-20-31(3)23-25-35-33(5)22-15-27-39(35,7)8)16-11-12-17-30(2)19-14-21-32(4)24-26-36-34(6)38(42)37(41)28-40(36,9)10/h11-14,16-21,23-26,37,41H,15,22,27-28H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,29-16+,30-17+,31-20+,32-21+/t37-/m0/s1 |

InChI Key |

DFNMSBYEEKBETA-JZLJSYQFSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxyechinenone: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone is a keto-carotenoid of significant interest due to its association with vital photoprotective mechanisms in photosynthetic organisms and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound. Quantitative data on its prevalence in various organisms are summarized, and detailed experimental protocols for its extraction and quantification are provided. Furthermore, the biosynthetic pathway of this compound is elucidated through a signaling pathway diagram. This document serves as a valuable resource for researchers, scientists, and drug development professionals working with carotenoids and exploring their potential applications.

Introduction

This compound is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments.[1] It is characterized by a β-ionone ring containing a hydroxyl group at the 3' position and a ketone group at the 4-position of the other β-ionone ring. This structure imparts specific chemical and biological properties, most notably its role as the chromophore in the Orange Carotenoid Protein (OCP).[1][2] The OCP is a soluble protein involved in the photoprotection of cyanobacteria and other photosynthetic organisms by dissipating excess light energy.[1] The unique function of this compound in this process has made it a subject of intense research.

Natural Sources and Distribution

This compound is primarily synthesized by a range of photosynthetic microorganisms. Its distribution extends to some heterotrophic organisms through the food chain.

Primary Producers

-

Cyanobacteria: Cyanobacteria are the most significant producers of this compound. It is a key pigment in many species, where it is integral to the Orange Carotenoid Protein (OCP) photoprotective system.[1][2] Species in which this compound has been identified include various members of the genera Synechocystis, Anabaena, and Nostoc.[3]

-

Microalgae: Certain species of microalgae are also known to produce this compound.[1] This includes some species of green algae.

Consumers

-

Marine Invertebrates: this compound has been detected in marine invertebrates, particularly in copepods.[4] These organisms likely accumulate the pigment through their diet of cyanobacteria and microalgae. The presence of this carotenoid in copepods suggests its transfer up the marine food web.

-

Fish: While direct synthesis has not been observed, there is potential for the accumulation of this compound in the tissues of fish that feed on carotenoid-rich organisms like copepods. However, extensive quantitative data in fish tissues is currently limited.

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different organisms and can be influenced by environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data.

| Organism Category | Species/Group | Concentration | Reference |

| Microalgae | Isochrysis galbana (under nitrogen and sulphur depletion) | Highest contents observed under nutrient depletion (pg cell⁻¹) | [5] |

| Marine Copepods | Nitokra lacustris | Average of 696 µg carotenoids (g dry weight)⁻¹ (astaxanthin quantified) | [4] |

| Marine Copepods | General | Can range from 0.14-17,200 mg/kg total carotenoids | [6] |

| Cyanobacteria | General | Can contain up to 4.4 mg/g of total carotenoids | [7] |

Note: Data for this compound is often reported as part of the total carotenoid content. More targeted quantitative studies are needed to determine the precise concentrations of this specific carotenoid in a wider range of organisms.

Biosynthesis of this compound

This compound is synthesized from β-carotene through a two-step enzymatic process involving a ketolase and a hydroxylase.[3]

-

Step 1: Ketolation. The enzyme β-carotene ketolase (CrtW or CrtO) introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene, forming echinenone.[3]

-

Step 2: Hydroxylation. The enzyme β-carotene hydroxylase (CrtR) then adds a hydroxyl group at the 3'-position of the other β-ionone ring of echinenone, yielding this compound.[3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from biological samples.

Extraction of this compound from Cyanobacteria

This protocol is a synthesized methodology based on established procedures for carotenoid extraction from cyanobacteria.[8][9]

Materials:

-

Lyophilized cyanobacterial biomass

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

-

Add 5 mL of a 7:2 (v/v) acetone:methanol solution to the biomass.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough cell disruption and pigment extraction.

-

Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted pigments, and transfer it to a clean tube.

-

Repeat the extraction process (steps 2-5) with the pellet until the pellet is colorless (typically 2-3 times).

-

Pool all the supernatants.

-

To partition the pigments, add an equal volume of hexane and 1/10 volume of deionized water to the pooled supernatant in a separatory funnel.

-

Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the carotenoids.

-

Collect the upper hexane layer and wash it three times with deionized water to remove any residual polar solvents.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).

Saponification of the Extract (Optional)

For samples with high chlorophyll or lipid content, a saponification step is recommended to remove these interfering compounds.[10][11]

Materials:

-

Dried pigment extract

-

10% (w/v) methanolic potassium hydroxide (KOH)

-

Hexane (HPLC grade)

-

Deionized water

Procedure:

-

Re-dissolve the dried pigment extract in 5 mL of hexane.

-

Add an equal volume of 10% methanolic KOH.

-

Flush the vial with nitrogen, seal, and incubate in the dark at room temperature for 2-4 hours (or overnight for highly esterified samples).

-

After incubation, add an equal volume of deionized water to the mixture in a separatory funnel.

-

Extract the non-saponifiable carotenoids into the upper hexane layer by gentle inversion.

-

Repeat the hexane extraction twice more.

-

Pool the hexane layers and wash them with deionized water until the washings are neutral (check with pH paper).

-

Dry the saponified extract over anhydrous sodium sulfate and proceed with evaporation and re-dissolution as described in the extraction protocol.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol outlines a general HPLC-DAD method for the analysis of carotenoids, which can be optimized for this compound.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase (example gradient):

-

Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

-

Solvent B: Methylene chloride

Gradient Program (example):

| Time (min) | % Solvent A | % Solvent B |

|---|---|---|

| 0 | 95 | 5 |

| 15 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

Procedure:

-

Set the column temperature to 30°C.

-

Set the DAD to scan from 250 to 600 nm, with a specific monitoring wavelength for this compound (typically around 470-480 nm).

-

Inject 20 µL of the re-dissolved extract.

-

Identify the this compound peak based on its retention time and characteristic absorption spectrum compared to a standard (if available) or literature data.

-

Quantify the amount of this compound by creating a calibration curve using a pure standard of known concentrations. If a standard is not available, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid.

Mass Spectrometry (MS) Analysis for Confirmation

For unambiguous identification, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.

Instrumentation:

-

LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Procedure:

-

Utilize the same HPLC conditions as described above.

-

The mass spectrometer should be operated in positive ion mode.

-

The expected protonated molecule [M+H]⁺ for this compound (C₄₀H₅₄O₂) is at m/z 567.4.

-

Fragmentation patterns in MS/MS can provide further structural confirmation.[12]

Conclusion

This compound is a fascinating carotenoid with a crucial role in the photoprotective mechanisms of cyanobacteria and a wider distribution in the marine food web. This technical guide has provided a detailed overview of its natural sources, quantitative distribution, and biosynthesis. The provided experimental protocols offer a solid foundation for researchers to extract, identify, and quantify this compound from various biological matrices. Further research is warranted to expand our knowledge of the quantitative distribution of this compound across a broader range of organisms and to fully elucidate its potential bioactivities and applications in drug development and other fields.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. plantarchives.org [plantarchives.org]

- 9. Measurement of Chlorophyll a and Carotenoids Concentration in Cyanobacteria [bio-protocol.org]

- 10. 2.2. Carotenoid Extraction and Saponification [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of 3-Hydroxyechinenone Synthesis in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria, the ancient architects of Earth's oxygenated atmosphere, harbor a diverse array of bioactive compounds. Among these, the ketocarotenoid 3-hydroxyechinenone has garnered significant interest due to its crucial role in photoprotection. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in cyanobacteria, detailing the enzymatic players, their regulation, and the experimental methodologies for their characterization. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this field. Visualizations of the biosynthetic and signaling pathways, along with a typical experimental workflow, offer a comprehensive understanding of this vital metabolic route. This document serves as a critical resource for researchers aiming to harness the potential of this compound and other cyanobacterial carotenoids for applications in drug development and biotechnology.

Introduction

Cyanobacteria are a phylum of photosynthetic bacteria that play a pivotal role in global carbon and nitrogen cycles. Their metabolic plasticity allows for the synthesis of a wide range of secondary metabolites, including a diverse suite of carotenoids. These pigments are not only essential for light harvesting and photoprotection but also possess various bioactive properties with potential pharmaceutical applications. This compound, a ketocarotenoid, is a key component of the Orange Carotenoid Protein (OCP), a soluble protein central to the photoprotective mechanism in many cyanobacteria. The OCP undergoes a light-induced conformational change, enabling it to dissipate excess light energy and protect the photosynthetic apparatus from photodamage. Understanding the biosynthesis of this compound is therefore critical for elucidating the mechanisms of cyanobacterial stress resilience and for the potential biotechnological production of this and other high-value carotenoids.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the core enzymatic steps, their genetic regulation, and the analytical techniques employed for their study.

The Biosynthetic Pathway of this compound

The synthesis of this compound in cyanobacteria originates from the ubiquitous precursor, β-carotene. The pathway involves two key enzymatic modifications: ketolation and hydroxylation.

2.1. Key Enzymes and Reactions

The conversion of β-carotene to this compound is a two-step process catalyzed by a β-carotene ketolase and a β-carotene hydroxylase.

-

β-Carotene Ketolase (CrtW/CrtO): The first step is the introduction of a keto group at the C4 position of one of the β-ionone rings of β-carotene, producing echinenone. Cyanobacteria possess two distinct types of β-carotene ketolases, CrtW and CrtO, which are non-homologous enzymes.[1] The substrate specificity and product profile can vary between different cyanobacterial species and the specific ketolase they employ. For instance, the CrtO from Synechocystis sp. PCC 6803 primarily acts as a mono-ketolase, forming echinenone, with only minor production of the diketo-carotenoid canthaxanthin.[1] In contrast, some CrtW enzymes can efficiently convert β-carotene to canthaxanthin.[2]

-

β-Carotene Hydroxylase (CrtR): The subsequent step involves the hydroxylation of echinenone at the C3' position of the second β-ionone ring to yield 3'-hydroxyechinenone. This reaction is catalyzed by a β-carotene hydroxylase, designated as CrtR in cyanobacteria.[3] The CrtR enzymes in cyanobacteria exhibit notable diversity in their substrate specificity. For example, the CrtR from Synechocystis sp. PCC 6803 can hydroxylate β-carotene to produce zeaxanthin, as well as acting on other substrates.[2][3] In contrast, the CrtR from Anabaena sp. PCC 7120 shows poor activity towards β-carotene but is efficient in hydroxylating other carotenoid intermediates.[2]

The overall biosynthetic pathway from β-carotene to this compound is depicted in the following diagram:

Regulation of this compound Biosynthesis

The production of this compound and other ketocarotenoids in cyanobacteria is tightly regulated, primarily in response to light conditions. High light stress is a major trigger for the upregulation of the biosynthetic pathway to enhance photoprotection.

3.1. Transcriptional Regulation

Exposure to high light intensity induces the expression of genes encoding the carotenoid biosynthetic enzymes, including the ketolases (crtW/crtO) and hydroxylases (crtR).[4] This transcriptional response ensures an increased supply of photoprotective pigments when they are most needed. In the filamentous cyanobacterium Nostoc PCC 7120, the nitrogen-responsive transcriptional regulator NtcA has been shown to play a role in the light-dependent upregulation of ketocarotenoid biosynthesis genes.

3.2. The Orange Carotenoid Protein (OCP) Signaling Pathway

This compound is the chromophore of the Orange Carotenoid Protein (OCP), which is central to a key photoprotective mechanism known as non-photochemical quenching (NPQ). The OCP undergoes a photocycle, transitioning between an inactive orange form (OCPO) and an active red form (OCPR) upon absorption of blue-green light.[5]

The activation of OCP involves a cascade of conformational changes within the protein, initiated by the photoexcitation of the bound this compound.[5] The active OCPR then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and dissipates excess excitation energy as heat, thus preventing damage to the photosynthetic reaction centers.[6] This signaling cascade is a rapid response to high light stress, complementing the longer-term transcriptional regulation of the biosynthetic pathway.

Quantitative Data on Carotenoid Production

Quantitative analysis of carotenoid content in cyanobacteria is crucial for understanding the regulation of the biosynthetic pathway and for biotechnological applications. High-performance liquid chromatography (HPLC) is the primary method for separating and quantifying these pigments.

Table 1: Carotenoid Content in Cyanobacteria Under Different Light Conditions

| Cyanobacterial Strain | Condition | β-Carotene (μg/g DW) | Echinenone (μg/g DW) | Zeaxanthin (μg/g DW) | Canthaxanthin (μg/g DW) | Reference |

| Microcystis aeruginosa | Low Light (20 μmol photons m-2s-1) | 289.9 | 71.7 | 215.6 | - | [7] |

| Microcystis aeruginosa | High Light (40 μmol photons m-2s-1) | 579.7 | 143.3 | 431.2 | - | [7] |

| Chlorogloeopsis fritschii PCC 6912 | White Light | ~150 | ~180 | ~40 | ~5 | [4] |

| Chlorogloeopsis fritschii PCC 6912 | White Light + UV-B | ~120 | ~250 | ~40 | ~45 | [4] |

| Synechococcus sp. | Low Light (40 μmol photons m-2s-1) | - | - | ~100 | - | [7] |

| Synechococcus sp. | High Light (1300 μmol photons m-2s-1) | - | - | ~400 | - | [7] |

Note: Values are approximate and extracted from graphical data in the cited literature. DW = Dry Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

5.1. Carotenoid Extraction from Cyanobacteria

This protocol describes a standard method for extracting carotenoids from cyanobacterial cells for subsequent analysis.

-

Cell Harvesting: Harvest cyanobacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components and centrifuge again.

-

Cell Lysis: Resuspend the cell pellet in a small volume of extraction solvent. A common solvent mixture is acetone:methanol (7:2, v/v). For difficult-to-lyse cells, bead beating or sonication can be employed.

-

Extraction: Incubate the cell suspension in the dark at 4°C with occasional vortexing for at least 30 minutes to ensure complete extraction of pigments.

-

Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Collection: Carefully collect the supernatant containing the carotenoid extract.

-

Drying and Storage: The solvent can be evaporated under a stream of nitrogen gas. The dried pigment extract should be stored at -20°C or lower under an inert atmosphere to prevent oxidation.

5.2. HPLC Analysis of Carotenoids

This protocol outlines a general method for the separation and quantification of carotenoids using reverse-phase HPLC.

-

Sample Preparation: Re-dissolve the dried carotenoid extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System: Use a reverse-phase C18 or C30 column. C30 columns are particularly effective for separating carotenoid isomers.[8]

-

Mobile Phase: A gradient elution is typically used for optimal separation of a mixture of carotenoids with varying polarities. A common mobile phase system consists of two solvents:

-

Solvent A: Methanol/water/triethylamine (e.g., 90:9:1, v/v/v)

-

Solvent B: Methyl-tert-butyl ether

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids.

-

Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor the absorbance of the eluting pigments across a range of wavelengths (typically 350-700 nm). Carotenoids have characteristic absorption spectra that aid in their identification.

-

Quantification: Identify and quantify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards. Create a standard curve for each carotenoid to determine its concentration in the sample.

5.3. Functional Complementation in E. coli

This experimental workflow is used to characterize the function of cyanobacterial carotenoid biosynthesis genes.

-

Host Strain: Use an E. coli strain engineered to produce a specific carotenoid substrate (e.g., β-carotene). This is typically achieved by transforming the E. coli with a plasmid containing the necessary genes from a known carotenoid biosynthetic pathway (e.g., from Erwinia uredovora).[9]

-

Gene Cloning: Clone the cyanobacterial gene of interest (e.g., crtW or crtR) into an expression vector compatible with E. coli.

-

Transformation: Co-transform the engineered E. coli host strain with the expression vector containing the cyanobacterial gene.

-

Expression: Induce the expression of the cyanobacterial gene using an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Phenotypic Analysis: Observe any color change in the E. coli colonies, which can provide a preliminary indication of the enzyme's activity.

-

Carotenoid Analysis: Extract the carotenoids from the recombinant E. coli cells and analyze the pigment profile by HPLC to identify the product(s) of the enzymatic reaction.[10]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in cyanobacteria represents a fascinating example of metabolic adaptation for survival in high-light environments. The key enzymes, β-carotene ketolase (CrtW/CrtO) and β-carotene hydroxylase (CrtR), exhibit significant diversity across different cyanobacterial species, highlighting the evolutionary plasticity of this pathway. The regulation of this pathway, tightly linked to light stress and mediated by transcriptional control and the OCP signaling cascade, underscores its critical role in photoprotection.

Future research should focus on several key areas. A more comprehensive characterization of the kinetic properties and substrate specificities of CrtW, CrtO, and CrtR enzymes from a wider range of cyanobacteria is needed to fully understand their functional diversity. Elucidating the detailed regulatory networks that control the expression of these genes will provide deeper insights into how cyanobacteria acclimate to changing environmental conditions. Furthermore, the application of synthetic biology and metabolic engineering approaches holds great promise for the heterologous production of this compound and other valuable carotenoids in tractable microbial hosts. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance our understanding of this important biosynthetic pathway and to unlock its biotechnological potential.

References

- 1. Catalytic properties and reaction mechanism of the CrtO carotenoid ketolase from the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of cyanobacterial carotenoid ketolase CrtW and hydroxylase CrtR by complementation analysis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Synthesis, Regulation and Degradation of Carotenoids Under Low Level UV-B Radiation in the Filamentous Cyanobacterium Chlorogloeopsis fritschii PCC 6912 [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure and function of the light-protective orange carotenoid protein families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carotenoids from Cyanobacteria: Biotechnological Potential and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the Erwinia uredovora carotenoid biosynthetic pathway by functional analysis of gene products expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxyechinenone in the Photoprotective Strategy of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone, a keto-carotenoid predominantly found in cyanobacteria and certain marine microalgae, is a critical molecule in the defense mechanisms against photo-oxidative stress. This technical guide provides an in-depth exploration of the biological functions of this compound, with a primary focus on its integral role within the Orange Carotenoid Protein (OCP) photoactive complex. We will detail its biosynthesis, its function in non-photochemical quenching (NPQ), and its antioxidant properties. This guide also furnishes detailed experimental protocols for the extraction, purification, and quantification of this compound, alongside methodologies for assessing its antioxidant and photoprotective efficacy. Furthermore, we present visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its molecular and cellular functions.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its chemical structure features a polyene chain with a β-ionone ring at one end and a 4-keto-β-ionone ring with a hydroxyl group at the 3' position at the other end. This structure is responsible for its characteristic orange-red color and, more importantly, its potent antioxidant capabilities. In marine algae, particularly cyanobacteria, this compound is not a free-floating pigment but is intricately bound to the Orange Carotenoid Protein (OCP).[1] This protein-pigment complex is the primary sensor and effector of a crucial photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess light energy as heat, thereby preventing the formation of harmful reactive oxygen species (ROS).

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general carotenoid biosynthetic pathway. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and cyclization reactions lead to the formation of β-carotene. From β-carotene, the pathway to this compound involves two key enzymatic steps:

-

Ketolation: A β-carotene ketolase (CrtO or CrtW) introduces a keto group at the 4-position of one of the β-ionone rings, forming echinenone.

-

Hydroxylation: A β-carotene hydroxylase (CrtR) then adds a hydroxyl group at the 3'-position of the other β-ionone ring, yielding this compound.

Biological Role in Photoprotection: The Orange Carotenoid Protein (OCP) Photocycle

The primary and most well-characterized role of this compound is as the chromophore in the Orange Carotenoid Protein (OCP). The OCP is a water-soluble protein that acts as a photoswitch, responding to high-intensity blue-green light to initiate photoprotection.[2]

The OCP exists in two main conformational states:

-

Orange, Inactive State (OCPO): In the dark or under low light conditions, the OCP is in its stable, orange-colored form. In this state, the this compound molecule is held in a compact conformation within the protein, spanning the N-terminal domain (NTD) and the C-terminal domain (CTD).

-

Red, Active State (OCPR): Upon absorption of strong blue-green light, the this compound chromophore undergoes a conformational change. This triggers a large-scale structural rearrangement of the OCP, leading to the separation of the NTD and CTD and the formation of the red-colored, active state.[3]

The active OCPR then binds to the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria. This binding facilitates the dissipation of excess excitation energy from the PBS as heat, a process known as non-photochemical quenching (NPQ). This prevents the over-reduction of the photosynthetic electron transport chain and the subsequent production of damaging ROS.[2]

The photocycle is completed by the Fluorescence Recovery Protein (FRP), which binds to the OCPR and accelerates its conversion back to the inactive OCPO state, allowing the system to respond dynamically to changing light conditions.[3]

Antioxidant Properties

Beyond its structural role in the OCP, this compound itself is a potent antioxidant. Like other carotenoids, its extended system of conjugated double bonds allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species. The presence of the keto group is thought to enhance its antioxidant capacity compared to β-carotene.[4] While direct IC50 values for this compound are not widely available in the literature, its structural similarity to astaxanthin, a well-known powerful antioxidant, suggests a high antioxidant potential.[5][6]

Quantitative Data

Quantitative data on the concentration of this compound in marine algae is limited and can vary significantly depending on the species and environmental conditions, such as light intensity. The following table summarizes available data for the model cyanobacterium Synechocystis sp. PCC 6803.

| Species | Strain | Condition | This compound Content (% of total carotenoids) | Reference |

| Synechocystis sp. | PCC 6803 (Wild Type) | Normal Light | ~5% | [7] |

| Synechocystis sp. | PCC 6803 (Wild Type) | High Light | ~10-15% | [7] |

| Synechocystis sp. | PCC 6803 (OX_CrtR) | High Light | ~19% | [7] |

Note: The OX_CrtR strain overexpresses the β-carotene hydroxylase gene, leading to increased production of hydroxylated carotenoids.

Experimental Protocols

Extraction and Purification of this compound from Synechocystis sp. PCC 6803

This protocol is adapted from established methods for carotenoid extraction from cyanobacteria.[8][9][10]

Materials:

-

Synechocystis sp. PCC 6803 cell pellet (from a high-light-acclimated culture)

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Glass column for chromatography

Procedure:

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in a small volume of methanol.

-

Disrupt the cells using a bead beater or sonicator on ice.

-

Add a 7:2 (v/v) mixture of acetone:methanol to the disrupted cells.

-

Vortex vigorously for 20 minutes in the dark at 4°C.

-

Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the pigments.

-

Repeat the extraction until the pellet is colorless.

-

-

Phase Separation:

-

Combine the supernatants and add an equal volume of dichloromethane and 0.2 volumes of saturated NaCl solution.

-

Mix gently and allow the phases to separate.

-

Collect the lower (dichloromethane) phase containing the pigments.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification by Column Chromatography:

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

Prepare a silica gel column equilibrated with hexane.

-

Load the concentrated extract onto the column.

-

Elute with a gradient of hexane and ethyl acetate. This compound will elute with a moderately polar solvent mixture.

-

Collect the orange-red fractions and monitor the separation by thin-layer chromatography (TLC).

-

Pool the fractions containing pure this compound and evaporate the solvent.

-

Quantification by HPLC-DAD

This protocol is a general method for carotenoid analysis and should be optimized for your specific HPLC system.[4][11][12]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

-

Solvent B: Methanol/Methyl-tert-butyl ether (6:94, v/v/v)

Gradient Program:

| Time (min) | %A | %B |

| 0 | 100 | 0 |

| 30 | 0 | 100 |

| 40 | 0 | 100 |

| 45 | 100 | 0 |

| 60 | 100 | 0 |

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., acetone).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Monitor the elution at the maximum absorption wavelength of this compound (approximately 470-480 nm).

-

Quantify the concentration using a standard curve prepared from a purified this compound standard of known concentration.

In Vitro Antioxidant Assays

This protocol is adapted from methods used to assess the singlet oxygen quenching ability of carotenoids.[3][13][14]

Materials:

-

Purified this compound

-

Rose Bengal (singlet oxygen generator)

-

N,N-Dimethyl-4-nitrosoaniline (RNO) as a probe

-

Ethanol

-

Light source (e.g., halogen lamp)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing RNO and Rose Bengal in ethanol.

-

Add different concentrations of this compound to the reaction mixture.

-

Expose the mixture to a light source to generate singlet oxygen.

-

Measure the decrease in absorbance of RNO at 440 nm over time.

-

The rate of RNO bleaching is inversely proportional to the singlet oxygen quenching activity of this compound.

This assay measures the ability of this compound to inhibit the oxidation of lipids.[15][16][17]

Materials:

-

Purified this compound

-

Linoleic acid

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

-

Phosphate buffer (pH 7.4)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Prepare an emulsion of linoleic acid in phosphate buffer.

-

Add different concentrations of this compound to the emulsion.

-

Initiate lipid peroxidation by adding AAPH.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding TCA.

-

Add TBA and heat at 95°C for 30 minutes to form a colored product with malondialdehyde (a secondary product of lipid peroxidation).

-

Measure the absorbance of the colored product at 532 nm.

-

A lower absorbance indicates a higher inhibition of lipid peroxidation.

In Vitro Photoprotection Assay (Cellular Antioxidant Assay - CAA)

This assay assesses the ability of this compound to protect cells from oxidative stress.[2][18][19][20]

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Purified this compound

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

AAPH (radical initiator)

-

Cell culture medium and supplements

-

Fluorescence plate reader

Procedure:

-

Seed HaCaT cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with different concentrations of this compound.

-

Load the cells with the DCFH-DA probe.

-

Induce oxidative stress by adding AAPH.

-

Measure the increase in fluorescence (excitation ~485 nm, emission ~538 nm) over time using a fluorescence plate reader.

-

A reduction in the rate of fluorescence increase in the presence of this compound indicates its photoprotective (antioxidant) activity.

Conclusion

This compound is a vital multifunctional carotenoid in marine algae, acting as both a key structural component of the OCP photoprotective system and as a potent antioxidant. Its role in mitigating the damaging effects of high light stress is crucial for the survival and photosynthetic efficiency of these organisms. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this important biomolecule in fields ranging from algal physiology to drug development and nutraceuticals. Further research is warranted to fully elucidate its quantitative distribution across a wider range of marine algae and to precisely determine its antioxidant and photoprotective efficacy through direct dose-response studies.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Overexpressing Carotenoid Biosynthetic Genes in Synechocystis sp. PCC 6803 Improved Intracellular Pigments and Antioxidant Activity, Which Can Decrease the Viability and Proliferation of Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Incubation of Cyanobacteria under Dark, Anaerobic Conditions and Quantification of the Excreted Organic Acids by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]

- 15. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Hydroxyechinenone

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological significance of 3-Hydroxyechinenone, a carotenoid of interest to researchers in natural product chemistry, photosynthesis, and drug development. The document details its physicochemical properties, its role in the photoprotective mechanism of cyanobacteria, and outlines key experimental protocols for its isolation and structural elucidation.

Chemical Structure and Physicochemical Properties

This compound is a tetraterpenoid carotenoid characterized by a polyene chain with conjugated double bonds, a β-ionone ring, and a modified β-ionone ring containing a hydroxyl and a keto group. The extended system of conjugated double bonds is responsible for its characteristic light-absorbing properties.

It is important to distinguish between two closely related isomers: this compound and 3'-Hydroxyechinenone. The nomenclature depends on the numbering of the carbon atoms in the two β-ionone rings. In this guide, we will focus on the more commonly cited isomer in the context of the Orange Carotenoid Protein, which is often referred to as 3'-Hydroxyechinenone in databases like PubChem, but for clarity and consistency with much of the biological literature, we will use the term this compound to refer to the carotenoid bound to the Orange Carotenoid Protein. The specific stereoisomer found in the OCP from Synechocystis sp. PCC 6803 is (3'R)-3'-hydroxy-β,β-caroten-4-one.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | [2] |

| Chemical Formula | C₄₀H₅₄O₂ | [2] |

| Molecular Weight | 566.9 g/mol | [2] |

| CAS Number | 4339-77-9 | [2] |

| Appearance | Orange-red crystalline solid | General knowledge |

Table 2: Physicochemical Properties of 3'-Hydroxyechinenone

| Property | Value | Source |

| IUPAC Name | 3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | [3] |

| Chemical Formula | C₄₀H₅₄O₂ | [3] |

| Molecular Weight | 566.9 g/mol | [3] |

| CAS Number | 4481-36-1 | [3] |

| Appearance | Orange-red crystalline solid | General knowledge |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity, particularly its interaction with proteins. The molecule contains two chiral centers at the 3' and 6' positions of the hydroxylated β-ionone ring. The absolute configuration of these stereocenters determines the overall three-dimensional shape of the molecule and its ability to bind to specific protein pockets. The naturally occurring enantiomer in many cyanobacteria is the (3'R)-3'-hydroxy-β,β-caroten-4-one.[1] The determination of the absolute configuration typically requires advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy, often in combination with Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Role and Signaling Pathway: The Orange Carotenoid Protein (OCP) Photocycle

This compound plays a vital role in the photoprotection of cyanobacteria from high-light stress. It serves as the chromophore in the Orange Carotenoid Protein (OCP).[4][5] The OCP undergoes a photoactivated cycle that allows it to dissipate excess light energy absorbed by the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria.

The OCP photocycle can be summarized in the following steps:

-

Inactive State (OCPo): In the dark or under low-light conditions, the OCP exists in a stable, inactive orange form (OCPo).[6] In this state, the this compound molecule is held within a cavity between the N-terminal and C-terminal domains of the protein.

-

Photoactivation to the Active State (OCPr): Upon absorption of blue-green light, the this compound chromophore undergoes a conformational change.[5] This triggers a large-scale structural rearrangement of the OCP, leading to the formation of a metastable, active red form (OCPr).[6]

-

Interaction with the Phycobilisome: The OCPr then binds to the core of the phycobilisome.[5] This interaction induces a quenched state in the phycobilisome, where the excess absorbed light energy is dissipated as heat, thus protecting the photosynthetic reaction centers from photodamage.[7]

-

Deactivation and the Role of the Fluorescence Recovery Protein (FRP): The OCPr state is transient. In the dark, it slowly reverts to the inactive OCPo form. This process is significantly accelerated by the Fluorescence Recovery Protein (FRP).[5] FRP binds to the OCPr, facilitating its release from the phycobilisome and its rapid conversion back to the OCPo state, thereby allowing the light-harvesting process to return to its full capacity when the light stress is over.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are crucial for its further study. While a single, comprehensive protocol is not available in the literature, this section provides a synthesis of established methods for carotenoid analysis that can be adapted for this compound.

Isolation and Purification from Cyanobacteria

The following is a generalized protocol for the extraction of carotenoids from cyanobacterial biomass.

Materials:

-

Cyanobacterial cell culture (e.g., Synechocystis sp. PCC 6803)

-

Centrifuge

-

Freeze-dryer (lyophilizer)

-

Mortar and pestle or sonicator

-

Acetone, Methanol, Diethyl ether, Dichloromethane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C30 column

Procedure:

-

Harvesting Cells: Centrifuge the cyanobacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. Discard the supernatant.

-

Cell Lysis: The cell pellet can be lyophilized to remove water. The dried biomass is then ground to a fine powder with a mortar and pestle. Alternatively, wet biomass can be resuspended in a minimal volume of buffer and subjected to sonication on ice to disrupt the cells.

-

Extraction: Extract the pigments from the lysed cells by adding a mixture of acetone and methanol (e.g., 7:3 v/v) and stirring or sonicating for 15-20 minutes in the dark and on ice. Repeat the extraction until the cell debris is colorless.

-

Phase Separation: Combine the solvent extracts and partition the carotenoids into diethyl ether or dichloromethane by adding a saturated NaCl solution. The upper organic layer containing the carotenoids is collected.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification by HPLC: Redissolve the crude extract in a suitable solvent and purify this compound using a reversed-phase HPLC system equipped with a C30 column. A gradient elution with solvents like methanol, methyl-tert-butyl ether, and water is commonly employed.[8] Fractions are collected and the purity is assessed by analytical HPLC.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvents

Sample Preparation:

-

Dissolve a purified and dried sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated solvent.

Data Acquisition:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry.

-

The interpretation of these spectra allows for the complete assignment of all proton and carbon signals, confirming the chemical structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI, MALDI).

Sample Preparation:

-

The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙), which confirms the elemental composition.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragment ions provide structural information. For carotenoids, characteristic fragmentation patterns include the loss of toluene and other neutral fragments from the polyene chain.

Stereochemical Analysis by Chiral HPLC

Chiral HPLC is used to separate enantiomers and determine the enantiomeric purity of a sample.

Instrumentation:

-

HPLC system with a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating carotenoid enantiomers.

-

UV-Vis or Diode Array Detector (DAD).

Method Development:

-

Column Selection: Choose a chiral column known to be effective for similar compounds.

-

Mobile Phase Screening: A systematic screening of different mobile phases is typically required. For normal-phase chiral HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase chiral HPLC, mixtures of methanol/water or acetonitrile/water are used.

-

Optimization: Once a separation is achieved, the mobile phase composition, flow rate, and column temperature can be optimized to improve the resolution between the enantiomers.

The retention times of the enantiomers are compared to those of authentic standards, if available, to determine the absolute configuration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules.

Instrumentation:

-

CD spectropolarimeter.

Sample Preparation:

-

Dissolve the purified sample in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane). The concentration should be adjusted to give an absorbance of approximately 1 in the main absorption band.

Data Acquisition:

-

CD spectra are recorded in the UV-Vis region where the carotenoid absorbs light (typically 300-600 nm).

-

The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of known standards.

Conclusion

This compound is a fascinating carotenoid with a well-defined chemical structure and critical biological functions, particularly in the photoprotection of cyanobacteria through the OCP photocycle. Its stereochemistry is integral to its biological activity. The experimental protocols outlined in this guide, while generalized, provide a solid foundation for researchers aiming to isolate, purify, and structurally characterize this and other related natural products. Further research into the specific stereoisomers and their interactions with proteins will undoubtedly continue to reveal more about the intricate roles of carotenoids in biological systems.

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. scielo.br [scielo.br]

- 5. Enhanced circular dichroism at elevated temperatures through complexation-induced transformation of a three-layer cyclophane with dualistic dynamic helicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

Unveiling the Spectroscopic Signature of 3-Hydroxyechinenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyechinenone, a keto-carotenoid of significant interest in various research fields, including marine biology and pharmacology. This document collates available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presenting them in a structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₄₀H₅₄O₂; Molar Mass: 566.88 g/mol ).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by a main absorption band in the visible region, typical for carotenoids with an extended conjugated polyene system. The position of the absorption maximum (λmax) is solvent-dependent.

| Solvent | λmax (nm) |

| Acetone | 458 |

| Ethanol | 460 |

| n-Hexane | 455 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in consolidated databases, data has been reported in specialized literature. The following represents a compilation of expected chemical shifts based on the structure of this compound and related carotenoids.

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (gem-dimethyl) | 1.0 - 1.2 | s |

| Methyl Protons (on polyene chain) | 1.8 - 2.0 | s |

| Methylene Protons (in rings) | 1.5 - 2.5 | m |

| Methine Protons (on polyene chain) | 6.0 - 7.0 | m |

| Hydroxyl Proton | Variable | br s |

| Methine Proton (adjacent to OH) | ~4.0 | m |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Methyl Carbons | 12 - 30 |

| Methylene Carbons | 30 - 50 |

| Methine Carbons (sp³) | 60 - 70 |

| sp² Carbons (polyene chain) | 120 - 145 |

| Carbonyl Carbon | ~200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Fast Atom Bombardment (FAB) | Positive | 566.41 [M]⁺ | 566.30, 142.93, 118.95, 104.96, 90.94 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent (e.g., acetone, ethanol, or n-hexane). The concentration is adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax. The spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. The solvent used for the sample preparation is also used as the reference.

NMR Spectroscopy

For NMR analysis, a sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

For FAB-MS, the this compound sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a sample probe. The probe is then inserted into the ion source of the mass spectrometer. A high-energy beam of atoms (e.g., xenon or argon) is used to bombard the sample, causing desorption and ionization. The resulting ions are then analyzed by the mass spectrometer.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

The Pivotal Role of 3-Hydroxyechinenone in the Photoactivation and Function of the Orange Carotenoid Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Orange Carotenoid Protein (OCP) is a unique water-soluble photoreceptor in cyanobacteria that plays a critical role in photoprotection through a mechanism known as non-photochemical quenching (NPQ). Central to the function of OCP is its chromophore, the keto-carotenoid 3-hydroxyechinenone (hECN). This technical guide provides an in-depth exploration of the multifaceted function of this compound within the OCP, detailing its role in the protein's photocycle, its interaction with the Fluorescence Recovery Protein (FRP), and its structural significance. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in the fields of photosynthesis, biophysics, and drug development.

Introduction to the Orange Carotenoid Protein and this compound

Cyanobacteria, under conditions of high light, employ a photoprotective mechanism to dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. This process, termed non-photochemical quenching (NPQ), is initiated by the photoactivation of the Orange Carotenoid Protein (OCP).[1][2] The OCP is a 35 kDa water-soluble protein composed of two distinct domains: an N-terminal domain (NTD) and a C-terminal domain (CTD).[1] Non-covalently bound between these two domains is a single molecule of a keto-carotenoid, most commonly this compound (hECN).[3][4]

The OCP exists in two photo-interconvertible states: an inactive orange state (OCPO) and an active red state (OCPR).[5] The absorption of blue-green light by the hECN chromophore triggers the conversion from OCPO to OCPR.[5] This photoactivation involves significant conformational changes in both the carotenoid and the protein, leading to the separation of the NTD and CTD. The exposed NTD of the OCPR then interacts with the phycobilisome (PBS), the primary light-harvesting antenna in cyanobacteria, inducing quenching of the captured light energy.[1] The return to the inactive state is facilitated by the Fluorescence Recovery Protein (FRP).[5][6]

The unique keto-group of this compound is fundamental to the photoactivity of OCP. It forms crucial hydrogen bonds with amino acid residues within the CTD, specifically with Tyr-201 and Trp-288.[4] The disruption of these hydrogen bonds upon light absorption is a key initial step in the photoactivation process.[4]

Quantitative Data on this compound Function in OCP

The function of this compound within the OCP has been characterized by various quantitative parameters, providing insights into the dynamics of the OCP photocycle and the influence of the protein environment on the carotenoid's photophysical properties.

Table 1: Photophysical Properties of this compound in OCP

| Parameter | OCPO (Inactive Orange Form) | OCPR (Active Red Form) | Reference(s) |

| First Excited State (S1) Lifetime | 5.2 ps and 11 ps (two subpopulations) | 3.2 ps and 7.1 ps (two subpopulations) | [3] |

| First Excited Singlet State (S1) Energy | 13,750 cm-1 | 12,300 cm-1 | [3] |

| S1 Energy in Organic Solvent (Methanol/n-hexane) | 14,300 cm-1 | - | [7] |

| S1 Energy Bound to OCP (inactive) | 14,700 cm-1 | - | [7] |

| S1 Energy in Activated OCP | - | 14,000 cm-1 | [7] |

The shortening of the S1 lifetime and the decrease in the S1 energy upon conversion to the active OCPR form are indicative of a lengthening of the effective conjugation of the this compound molecule.[3] This change is crucial for its function as an energy quencher. The protein environment significantly influences the photophysical properties of hECN, as evidenced by the differences in S1 energy when the carotenoid is in solution versus when it is bound to the OCP.[7]

Table 2: Kinetic Parameters of the OCP Photocycle

| Process | Parameter | Value | Reference(s) |

| OCPR to OCPO Relaxation (in darkness) | Characteristic Relaxation Times | 13 s and 66 s (biexponential decay) | [4] |

| OCPR-FRP Interaction | Dissociation Constant (Kd) | ~3 µM | [8] |

| OCPO-FRP Interaction | Dissociation Constant (Kd) | ~35 µM | [8] |

The relaxation of the active OCPR back to the inactive OCPO state is a relatively slow process in the dark. The Fluorescence Recovery Protein (FRP) significantly accelerates this deactivation process.[8] The binding affinity of FRP is substantially higher for the active OCPR form, ensuring an efficient deactivation of the photoprotective mechanism when high light stress subsides.[8]

Signaling Pathways and Logical Relationships

The function of this compound is intricately linked to a series of molecular events and interactions that constitute the OCP-mediated photoprotective pathway. These relationships can be visualized as follows:

Caption: The OCP photocycle and its role in non-photochemical quenching.

The absorption of blue-green light by this compound initiates the conversion of the inactive OCPO to the active OCPR. OCPR then binds to the phycobilisome, triggering non-photochemical quenching and the dissipation of excess energy as heat. The Fluorescence Recovery Protein (FRP) facilitates the deactivation of OCPR, returning it to the inactive OCPO state.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound in the OCP. The following sections provide an overview of the methodologies for key experiments.

OCP Expression and Purification

Recombinant OCP is typically expressed in E. coli strains that are also engineered to produce the desired carotenoid, such as this compound or its analogs like echinenone (ECN) or canthaxanthin (CAN).[9][10]

Methodology Overview:

-

Plasmid Construction: The gene encoding the OCP is cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.[10] Plasmids containing the genes for the carotenoid biosynthesis pathway are co-transformed into the E. coli expression host.[9]

-

Expression: Bacterial cultures are grown to a suitable optical density, and protein and carotenoid production are induced.[9]

-

Cell Lysis and Solubilization: Cells are harvested and lysed to release the cellular contents.

-

Purification: The holo-OCP (OCP bound to the carotenoid) is purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step, followed by size-exclusion or ion-exchange chromatography to achieve high purity.[10] The separation of holo-protein from apo-protein (OCP without the carotenoid) can be achieved using hydrophobic interaction chromatography.[10]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states of this compound and the kinetics of the OCP photocycle on timescales from femtoseconds to milliseconds.[3][11]

Methodology Overview:

-

Sample Preparation: A purified solution of OCP is placed in a cuvette. For studying specific states, the protein can be trapped in the OCPO or OCPR form.[12]

-

Excitation (Pump Pulse): The sample is excited with a short laser pulse (the "pump" pulse) at a wavelength that is absorbed by the this compound chromophore (e.g., in the blue-green spectral region).[11]

-

Probing (Probe Pulse): A second, broad-spectrum, and less intense laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in the absorption of the probe pulse is measured as a function of wavelength and time delay. This provides information about the formation and decay of transient species, such as the excited states of the carotenoid and intermediate states of the protein.[12][13]

Caption: Experimental workflow for transient absorption spectroscopy of OCP.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to alter specific amino acid residues in the OCP to investigate their role in this compound binding, photoactivation, and interaction with other proteins.[14][15] For example, mutating the Tyr-201 and Trp-288 residues that form hydrogen bonds with the keto-group of hECN can reveal their importance for photoactivity.

Methodology Overview:

-

Primer Design: Mutagenic primers are designed to contain the desired nucleotide change that will result in the amino acid substitution.[14]

-

PCR Amplification: The plasmid containing the OCP gene is used as a template for PCR with the mutagenic primers. This creates copies of the plasmid with the desired mutation.[16][17]

-

Template Removal: The original, non-mutated template plasmid is removed by digestion with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the PCR product is not).[14][16]

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the resulting colonies are screened. The presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Characterization: The mutant OCP is then expressed, purified, and its functional properties are compared to the wild-type protein.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of the OCP in complex with this compound at atomic resolution. This provides invaluable insights into the carotenoid-protein interactions and the structural changes that occur during photoactivation.[18][19]

Methodology Overview:

-

Crystallization: Highly purified and concentrated OCP is subjected to various crystallization screening conditions to obtain well-ordered crystals.[18] This is often the most challenging step. Co-crystallization with a weakly binding peptide has been shown to facilitate the crystallization of protein-ligand complexes.[20]

-

Data Collection: The crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[21]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model of the protein and the bound carotenoid is then built into the electron density map and refined to best fit the experimental data.[19]

Fluorescence Recovery Protein (FRP) Activity Assay

The activity of FRP in accelerating the deactivation of OCPR can be measured using fluorescence-based assays.[6][22]

Methodology Overview:

-

Photoactivation of OCP: A solution of OCP is illuminated with strong blue-green light to convert it to the active OCPR form.

-

Interaction with Phycobilisomes (Optional): The OCPR can be mixed with purified phycobilisomes, which results in the quenching of the phycobilisome fluorescence.

-

Addition of FRP: FRP is added to the solution containing OCPR (and optionally, the quenched phycobilisomes).

-

Monitoring Fluorescence Recovery: The recovery of phycobilisome fluorescence (or the change in OCP's own fluorescence or absorption spectrum) is monitored over time. The rate of recovery is a measure of the FRP's activity in converting OCPR back to OCPO.[23][24][25]

Conclusion

This compound is not merely a passive chromophore within the Orange Carotenoid Protein but an active and essential component that drives the protein's photochemistry and biological function. Its unique keto-group and conjugated polyene chain are finely tuned by the protein environment to absorb light, undergo critical conformational changes, and ultimately trigger the photoprotective NPQ mechanism in cyanobacteria. The quantitative data on its photophysical properties and the kinetics of the OCP photocycle, combined with detailed structural and mechanistic studies, have provided a deep understanding of this elegant biological light sensor. The experimental methodologies outlined in this guide provide a framework for further research into the OCP and its potential applications, including the development of novel light-activated molecular switches and in the field of drug development where understanding protein-ligand interactions is paramount.

References

- 1. Activated OCP unlocks nonphotochemical quenching in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Excited state properties of 3'-hydroxyechinenone in solvents and in the orange carotenoid protein from Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence recovery protein - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. bip.amu.edu.pl [bip.amu.edu.pl]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. picoquant.com [picoquant.com]

- 25. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of 3-Hydroxyechinenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyechinenone is a ketocarotenoid found predominantly in cyanobacteria, where it plays a crucial role in photoprotection within the Orange Carotenoid Protein (OCP) photoactive complex. While direct quantitative data on the antioxidant capacity of isolated this compound is not extensively available in peer-reviewed literature, its structural features, particularly the conjugated polyene system and the presence of a hydroxyl group, strongly suggest significant antioxidant potential. This technical guide synthesizes the current understanding of its likely antioxidant properties by examining its molecular structure, its biological function, and the well-documented activities of structurally related carotenoids such as echinenone, canthaxanthin, and astaxanthin. This document provides an overview of the inferred mechanisms of action, detailed protocols for relevant antioxidant assays, and visual representations of key pathways and workflows to guide future research and development.

Introduction to this compound

This compound is a xanthophyll carotenoid characterized by a long chain of conjugated double bonds, a β-ionone ring, and a 3-hydroxy-β-ionone ring. This structure is responsible for its strong light-absorbing properties and its capacity to interact with reactive oxygen species (ROS). In its natural biological context within cyanobacteria, this compound is integral to non-photochemical quenching, a process that dissipates excess light energy to protect the photosynthetic apparatus from oxidative damage. This intrinsic photoprotective role is a strong indicator of its antioxidant capabilities.

Inferred Antioxidant Mechanisms of Action

The antioxidant activity of carotenoids like this compound is multifaceted. Based on the activities of similar carotenoids, its primary mechanisms are likely to be:

-

Radical Scavenging: The extensive system of conjugated double bonds allows this compound to delocalize the energy of free radicals, effectively neutralizing them. This can occur through electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms. The presence of a hydroxyl group would further enhance its hydrogen-donating ability.

-

Singlet Oxygen Quenching: Carotenoids are exceptionally efficient at quenching singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen. This occurs through a physical process where the energy of the singlet oxygen is transferred to the carotenoid, which then dissipates it as heat.

-

Modulation of Cellular Signaling Pathways: Carotenoids have been shown to upregulate endogenous antioxidant defenses through the activation of transcription factors such as the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes.[4][5]

Quantitative Data on Antioxidant Activity (Inferred)

As there is a lack of specific quantitative data for this compound, the following table provides illustrative data for structurally related carotenoids to serve as a benchmark for future studies. It is important to note that the antioxidant capacity of a specific carotenoid is highly dependent on the assay system and experimental conditions.

| Carotenoid | Antioxidant Assay | Measurement | Result (Illustrative) | Reference Compound |

| Astaxanthin | DPPH Radical Scavenging | IC₅₀ | Lower than β-carotene | Trolox |

| Canthaxanthin | ABTS Radical Scavenging | TEAC Value | Higher than β-carotene | Trolox |

| Echinenone | Singlet Oxygen Quenching | Quenching Rate | High | - |

| This compound | Various Assays | (To be determined) | (Hypothesized to be potent) | (To be determined) |

Table 1: Illustrative Antioxidant Activity of Carotenoids Related to this compound. The values presented are for comparative purposes to indicate expected trends.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for standard in vitro antioxidant assays that can be employed to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, then diluted in methanol)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the standard.

-

In a 96-well microplate, add 50 µL of each dilution to respective wells.

-

Add 150 µL of the DPPH solution to each well.

-